molecular formula C14H19NO3 B6320795 Tert-butyl 6-methoxyindoline-1-carboxylate CAS No. 1394248-15-7

Tert-butyl 6-methoxyindoline-1-carboxylate

Cat. No.: B6320795
CAS No.: 1394248-15-7
M. Wt: 249.30 g/mol
InChI Key: QCJLJPALEHIJAI-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxyindoline-1-carboxylate is a heterocyclic organic compound featuring an indoline core substituted with a methoxy group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in medicinal chemistry and organic synthesis to protect amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJLJPALEHIJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The most straightforward route involves treating 6-methoxyindoline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the Boc anhydride, followed by deprotonation to form the stable carbamate.

Typical Protocol

  • Substrate : 6-Methoxyindoline (1.0 equiv)

  • Reagent : Boc anhydride (1.2 equiv)

  • Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) or triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (RT)

  • Time : 4–12 hours

Example
In a representative procedure, 6-methoxyindoline (1.0 g, 6.1 mmol) was dissolved in anhydrous DCM (20 mL) under nitrogen. Boc anhydride (1.6 g, 7.3 mmol) and DMAP (75 mg, 0.61 mmol) were added, and the mixture stirred at RT for 8 hours. The reaction was quenched with water, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield tert-butyl 6-methoxyindoline-1-carboxylate (1.4 g, 85%) as a white solid.

Challenges and Optimizations

  • Competing Side Reactions : Over-Boc protection or hydrolysis of the methoxy group is negligible under mild conditions.

  • Solvent Effects : THF may enhance reaction rates due to better solubility of Boc anhydride, but DCM simplifies workup.

  • Scalability : This method is scalable to multi-gram quantities with consistent yields (>80%).

Post-Functionalization of Boc-Protected Intermediates

Methoxylation via Directed Ortho Metalation (DoM)

For substrates where the methoxy group cannot be introduced prior to Boc protection, a directed lithiation strategy enables regioselective functionalization.

Protocol

  • Substrate : tert-Butyl indoline-1-carboxylate (1.0 equiv)

  • Base : Lithium diisopropylamide (LDA, 2.0 equiv)

  • Electrophile : Trimethyl borate or methyl iodide

  • Solvent : THF at −78°C

Example
tert-Butyl indoline-1-carboxylate (1.2 g, 5.0 mmol) in THF (15 mL) was cooled to −78°C, and LDA (10 mmol) was added dropwise. After 30 minutes, trimethyl borate (1.1 mL, 10 mmol) was introduced, and the mixture warmed to RT. Quenching with NH4Cl and extraction afforded this compound in 65% yield.

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling can install the methoxy group if a halogenated precursor is available.

Protocol

  • Substrate : tert-Butyl 6-bromoindoline-1-carboxylate (1.0 equiv)

  • Reagent : Sodium methoxide (2.0 equiv)

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 100°C

Example
tert-Butyl 6-bromoindoline-1-carboxylate (1.5 g, 4.5 mmol), sodium methoxide (0.49 g, 9.0 mmol), and Pd(PPh3)4 (0.26 g, 0.23 mmol) in dioxane/water (20 mL) were refluxed for 12 hours. Purification by column chromatography yielded the product in 72% yield.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Direct Boc Protection80–85%Simple, high-yielding, scalableRequires pre-synthesized 6-methoxyindoline
Directed Lithiation60–65%Regioselective, versatileLow-temperature sensitivity
Suzuki-Miyaura Coupling70–75%Compatible with halogenated precursorsRequires palladium catalyst

Industrial-Scale Considerations

For large-scale production, the direct Boc protection method is preferred due to its operational simplicity and minimal purification requirements. However, the availability of 6-methoxyindoline dictates the feasibility. If the precursor is inaccessible, the Suzuki-Miyaura route offers a viable alternative, albeit with higher costs due to palladium catalysts.

Chemical Reactions Analysis

Tert-butyl 6-methoxyindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. Acidic or basic conditions can be employed for this reaction.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylates, while reduction may produce indoline-1-carbinols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-methoxyindoline-1-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. Its structure allows it to participate in various reactions that can lead to the development of pharmaceuticals.

Key Applications:

  • Synthesis of Antibacterial Agents: The compound serves as a building block for synthesizing new antibacterial agents. For instance, derivatives of indoline have been studied for their effectiveness against resistant bacterial strains, making them valuable in addressing antibiotic resistance issues .
  • Enzyme Inhibition Studies: Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, which is crucial for developing targeted therapies in cancer treatment and other diseases .

Polymer Science

In polymer chemistry, this compound can be utilized as a functional monomer or an additive to enhance the properties of polymers.

Key Applications:

  • Anionic Polymerization: The compound has been explored in the context of anionic polymerization processes. Its tert-butyl group can stabilize reactive intermediates, allowing for controlled polymerization techniques that yield high molecular weight polymers with desirable properties .
  • Modification of Polymer Properties: By incorporating this compound into polymer matrices, researchers have been able to modify thermal stability and mechanical strength, which are critical parameters in material science .

Synthetic Intermediate

This compound acts as a versatile synthetic intermediate in various chemical reactions.

Key Applications:

  • Synthesis of Complex Molecules: The compound can be utilized in multi-step synthetic pathways to produce complex organic molecules. Its ability to undergo various functional group transformations makes it an essential component in organic synthesis .
  • Facilitating Chemical Transformations: The presence of the tert-butyl group enhances the reactivity of the indoline core, allowing for diverse chemical transformations that are beneficial in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxyindoline-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit or activate specific enzymes, leading to changes in cellular processes. The methoxy and tert-butyl groups may play a role in modulating its activity and selectivity .

Comparison with Similar Compounds

Structural Analogues by Substituent Type

The 6-position substituent significantly influences the compound’s electronic, steric, and functional properties. Below is a comparative analysis of tert-butyl 6-methoxyindoline-1-carboxylate with its analogs:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 6-hydroxyindoline-1-carboxylate -OH (6) C₁₃H₁₇NO₃ 235.28 Higher polarity (TPSA: 58.3 Ų); used in catalytic hydrogenation reactions .
tert-Butyl 6-aminoindoline-1-carboxylate -NH₂ (6) C₁₃H₁₈N₂O₂ 234.30 Basic amine functionality; intermediate in drug synthesis (e.g., kinase inhibitors) .
tert-Butyl 6-bromo-1H-indole-1-carboxylate -Br (6) C₁₃H₁₄BrNO₂ 296.16 Halogenated derivative; participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
tert-Butyl 6-formylindoline-1-carboxylate -CHO (6) C₁₄H₁₇NO₃ 247.29 Electrophilic aldehyde group; precursor for Schiff base formation .
tert-Butyl 5-methoxyindoline-1-carboxylate -OCH₃ (5) C₁₄H₁₉NO₃ 249.31 Regioisomer with methoxy at 5-position; used in boronate coupling reactions .

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility: The methoxy group increases lipophilicity compared to the hydroxy analog (logP: ~2.5 vs. ~1.8) . tert-Butyl 6-aminoindoline-1-carboxylate exhibits higher water solubility due to its basic amine group (pKa ~9.5) .
  • Stability :

    • Boc-protected derivatives generally exhibit stability under basic conditions but are susceptible to cleavage by trifluoroacetic acid (TFA) or HCl .

Biological Activity

Tert-butyl 6-methoxyindoline-1-carboxylate (TBMIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

TBMIC is characterized by the presence of a tert-butyl group and a methoxy group attached to an indoline-1-carboxylate framework. Its molecular formula is C15H19NO3C_{15}H_{19}NO_3, with a molecular weight of approximately 273.32 g/mol. The unique structural features contribute to its biological activity by influencing interactions with various biomolecules.

The precise mechanism of action for TBMIC remains partially understood. However, it is believed to interact with several molecular targets within cells, potentially inhibiting or activating specific enzymes involved in critical cellular processes. The methoxy and tert-butyl groups may enhance selectivity and potency by modulating these interactions.

Enzyme Interaction

TBMIC has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of various substrates.

Cellular Effects

Research indicates that TBMIC influences several cellular processes, including:

  • Cell Signaling Pathways : Modulation of signaling pathways can lead to changes in gene expression and cellular metabolism.
  • Gene Expression : TBMIC has been reported to affect transcription factors, leading to alterations in gene expression profiles.
  • Cytotoxicity : Certain studies suggest that TBMIC exhibits cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of TBMIC, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
Tert-butyl indoline-1-carboxylateLacks methoxy groupLower reactivity and activity
6-bromoindoline-1-carboxylateBromine substituentDifferent reactivity profile
Indoline-1-carboxylateParent compoundReference for studying functional groups

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various indole derivatives, TBMIC was found to exhibit significant activity against glioblastoma cells. The compound demonstrated an EC50 value in the low micromolar range, indicating potent anticancer properties. The mechanism involved disruption of microtubule polymerization, leading to cell death .

Biochemical Analysis

Further biochemical studies revealed that TBMIC can modulate key metabolic enzymes involved in cellular respiration and energy production. These interactions suggest that TBMIC may influence metabolic pathways crucial for cancer cell survival .

Q & A

Q. What are the key synthetic routes for tert-butyl 6-methoxyindoline-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including indoline ring formation, methoxy group introduction, and tert-butyl carbamate protection. For example, methoxylation can be achieved via nucleophilic substitution using sodium methoxide under anhydrous conditions, while the tert-butyl group is introduced via Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometry of reagents to minimize side products. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the indoline scaffold, methoxy (-OCH₃) proton resonance (~δ 3.7–3.9 ppm), and tert-butyl group (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : SHELXL software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks, though crystallization may require slow evaporation in solvents like dichloromethane/hexane .

Q. How does the methoxy group influence the compound’s reactivity in further functionalization?

The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution (EAS) to the para position. For example, bromination with NBS in DMF selectively targets the 5-position of the indoline ring. Reductive amination or Suzuki-Miyaura coupling can then introduce diverse substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from impurities, assay variability, or off-target effects. Strategies include:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
  • Computational Modeling : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes and validate experimental IC₅₀ trends .

Q. What strategies improve yield in the tert-butyl carbamate protection step?

Low yields often stem from moisture sensitivity or competing side reactions. Mitigation includes:

  • Strict Anhydrous Conditions : Use molecular sieves (3Å) and dry solvents (e.g., distilled THF).
  • Catalyst Optimization : DMAP (4-dimethylaminopyridine) at 5–10 mol% accelerates Boc activation.
  • Workup Refinement : Quench excess Boc₂O with aqueous NaHCO₃, followed by extraction with ethyl acetate to isolate the product .

Q. How can crystallographic data for this compound be analyzed when twinning or poor diffraction occurs?

  • Data Collection : Use synchrotron radiation for high-resolution data.
  • Software Tools : SHELXL’s TWIN/BASF commands model twinning, while Olex2 GUI aids in structure visualization.
  • Refinement : Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters (ADPs) for heavy atoms .

Methodological Guidance

Q. What solvent systems are optimal for solubility and stability during storage?

The compound is hygroscopic; store at 2–8°C in airtight containers with desiccants. For solubility:

  • Polar Solvents : DMSO or DMF (10–20 mM stock solutions).
  • Aqueous Buffers : Use ≤5% DMSO in PBS for biological assays. Avoid prolonged exposure to light .

Q. How can researchers design SAR studies for this compound analogs?

  • Core Modifications : Vary methoxy position (e.g., 5- vs. 7-methoxy) via regioselective EAS.
  • Side Chain Diversity : Introduce alkyl/aryl groups at the indoline nitrogen via reductive amination .
  • Bioisosteres : Replace tert-butyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic effects .

Data Analysis and Troubleshooting

Q. Why might coupling reactions (e.g., Suzuki) with this compound fail, and how can efficiency be improved?

Failure often results from steric hindrance from the tert-butyl group or methoxy deactivation. Solutions:

  • Catalyst Screening : Use PdCl₂(dppf) with SPhos ligand for bulky substrates.
  • Microwave Assistance : Heat reactions to 80–100°C for 1–2 hours to enhance kinetics .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity?

  • Reassess Force Fields : Use DFT (e.g., B3LYP/6-31G*) to model transition states for methoxy-directed reactions.
  • Experimental Controls : Include known substrates (e.g., indole without methoxy) to validate reaction conditions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 6-methoxyindoline-1-carboxylate
Reactant of Route 2
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Tert-butyl 6-methoxyindoline-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.